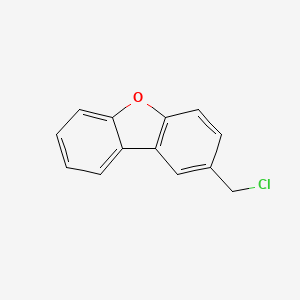

2-(Chloromethyl)dibenzofuran

Descripción general

Descripción

2-(Chloromethyl)dibenzofuran is a useful research compound. Its molecular formula is C13H9ClO and its molecular weight is 216.66 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32697. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

Intermediate in Chemical Reactions

2-(Chloromethyl)dibenzofuran is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its chloromethyl groups are reactive, allowing for nucleophilic substitution reactions that facilitate the formation of various derivatives. This reactivity makes it a valuable building block in organic chemistry.

Materials Science

Development of Polymers

In materials science, this compound is employed in the development of novel polymers and materials with specific electronic properties. The incorporation of dibenzofuran moieties can enhance the thermal stability and mechanical properties of polymeric materials, making them suitable for advanced applications.

Medicinal Chemistry

Synthesis of Pharmaceutical Compounds

Research has indicated that this compound can be investigated for its potential use in synthesizing pharmaceutical compounds. It serves as a precursor for various derivatives that may exhibit biological activity, particularly in the treatment of central nervous system disorders . The compound's structure allows for modifications that can lead to new therapeutic agents.

Biological Studies

Enzyme Interactions and Biochemical Assays

In biological research, this compound is utilized to study enzyme interactions and as a probe in biochemical assays. Its ability to form covalent bonds with biomolecules makes it useful for investigating enzyme mechanisms and pathways. Additionally, its application in drug discovery processes highlights its importance in understanding biological systems.

Case Studies and Research Findings

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group in 2-(chloromethyl)dibenzofuran undergoes nucleophilic substitution reactions, particularly in protic solvents. For example:

-

Cyanide substitution : Reaction with potassium cyanide (KCN) in protic solvents leads to substitution at the 5-position of the dibenzofuran ring, forming 5-cyano-2-methyl-dibenzofuran. This mechanism involves:

-

Stabilization of the intermediate carbocation by resonance with the dibenzofuran oxygen.

-

Attack by the cyanide ion at the electrophilic 5-position.

-

Tautomerization and elimination of HCl to restore aromaticity .

Key data: A 60–70% yield of 5-substituted product is reported under optimized conditions (protic solvents, 80°C) .

-

Copper-Catalyzed Cyclization and Coupling

This compound participates in Cu-catalyzed reactions to form complex dibenzofuran derivatives:

-

Synthesis of polycyclic dibenzofurans : Cyclic diaryliodonium salts react with this compound in the presence of CuI and bidentate ligands (e.g., L4 ) to yield fused dibenzofurans.

| Entry | Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|---|

| 24 | CuI | L4 | MeOH | 92 |

| 28 | CuI | L4 | H₂O | 96 |

Palladium-Catalyzed Cross-Coupling

The chloromethyl group facilitates palladium-mediated coupling with allyl or benzyl electrophiles:

-

Pd(II)-difluorocarbene coupling : Reaction with allyl trifluoroacetates or benzyl chlorides in the presence of Pd(OAc)₂ and Dpephos ligand produces gem-difluoroalkenes.

Oxidative Degradation Pathways

Under oxidative or thermal conditions, this compound degrades via:

-

Angular dioxygenation : Enzymatic (e.g., CARDO or DFDO) or abiotic oxidation attacks nonsubstituted aromatic nuclei, forming chlorosalicylic acid (CSA) or chlorocatechol (CC) derivatives .

Thermal Decomposition and Byproduct Formation

Pyrolysis or combustion generates toxic chlorinated compounds:

-

Dibenzo-p-dioxins (PCDDs) : Formed via radical recombination at 300–800°C, particularly under oxygen-deficient conditions .

-

Polychlorinated dibenzofurans (PCDFs) : Dominant products at higher temperatures (>800°C), with 4,6-DCDF as a primary intermediate .

Solvent Effects on Reactivity

Propiedades

Número CAS |

77358-96-4 |

|---|---|

Fórmula molecular |

C13H9ClO |

Peso molecular |

216.66 g/mol |

Nombre IUPAC |

2-(chloromethyl)dibenzofuran |

InChI |

InChI=1S/C13H9ClO/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-7H,8H2 |

Clave InChI |

GIFOQCQVDHKICV-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CCl |

SMILES canónico |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CCl |

Key on ui other cas no. |

77358-96-4 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.